molecular formula C6H8N2O B1583162 2-Methoxy-3-methylpyrazine CAS No. 2847-30-5

2-Methoxy-3-methylpyrazine

Cat. No. B1583162
Key on ui cas rn: 2847-30-5
M. Wt: 124.14 g/mol
InChI Key: VKJIAEQRKBQLLA-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

2-methoxy-3-methylpyrazine (0.943 mL, 8.06 mmol), N-bromosuccinimide (1.505 g, 8.46 mmol) and 2,2′-azobis(2-methylpropionitrile) (0.132 g, 0.806 mmol) were heated at reflux in CCl4 (65.5 mL) (oil bath=100° C.) for 2.5 h. LCMS indicated formation of the product. The crude mixture was cooled, filtered and purified by flash chromatography (SiO2, Biotage 40M cartridge). The column was eluted with a CH2Cl2/hexanes mixture (0% to 100%). Related fractions were pooled and co-evaporated with toluene to afford a toluene solution (30 mL) of the product. To be used as it was for next step.
Quantity
0.943 mL
Type
reactant
Reaction Step One
Quantity
1.505 g
Type
reactant
Reaction Step One
Quantity
0.132 g
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[N:7][CH:6]=[CH:5][N:4]=1.[Br:10]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:10][CH2:9][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0.943 mL
Type
reactant
Smiles
COC1=NC=CN=C1C
Name
Quantity
1.505 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.132 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
65.5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, Biotage 40M cartridge)
WASH
Type
WASH
Details
The column was eluted with a CH2Cl2/hexanes mixture (0% to 100%)
CUSTOM
Type
CUSTOM
Details
to afford a toluene solution (30 mL) of the product

Outcomes

Product
Name
Type
Smiles
BrCC1=NC=CN=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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